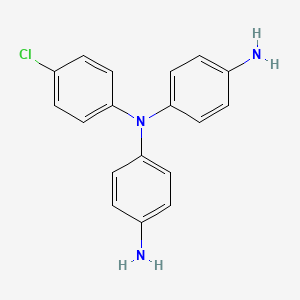

1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with both amino and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron and hydrochloric acid.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Synthesis of Biological Compounds

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine serves as a reagent in the synthesis of various biologically active compounds. It is particularly noted for its role in creating analogs of clofazimine, which are being investigated for their antileishmanial and antiplasmodial properties . This highlights the compound's importance in medicinal chemistry, particularly in developing treatments for parasitic infections.

Dye Production

The compound has been utilized in the preparation of dyes, specifically monoaminophenazine dyes and other derivatives that exhibit vibrant colors and stability . This application is significant in the textile and cosmetic industries, where colorfastness and safety are paramount.

Research indicates that compounds similar to this compound exhibit notable biological activities. Interaction studies have explored its binding affinities with various biological targets, making it a candidate for further pharmacological investigations .

Case Study 1: Antiparasitic Activity

A study conducted on clofazimine analogs synthesized using this compound demonstrated significant antiparasitic activity against Leishmania species. The results indicated that modifications to the amino groups enhanced binding affinity to target enzymes involved in parasitic metabolism .

Case Study 2: Dye Stability Testing

In another investigation focused on dye production, the stability of monoaminophenazine dyes derived from this compound was assessed under varying environmental conditions. The findings revealed that these dyes maintained their color integrity longer than conventional dyes when exposed to light and heat .

Mechanism of Action

The mechanism of action of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

- 1-N-(4-Aminophenyl)-1-N-(4-bromophenyl)benzene-1,4-diamine

- 1-N-(4-Aminophenyl)-1-N-(4-fluorophenyl)benzene-1,4-diamine

- 1-N-(4-Aminophenyl)-1-N-(4-iodophenyl)benzene-1,4-diamine

Comparison: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Biological Activity

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine, also known as N,N-bis(4-aminophenyl)benzene-1,4-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C18H20ClN4

- Molecular Weight : 348.83 g/mol

- CAS Number : 70700973

- Structure : The compound consists of a benzene backbone with two amino groups substituted at the para positions of the phenyl rings.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance:

- In Vitro Studies : Compounds derived from this structure have shown efficacy against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers. Notably, certain derivatives demonstrated IC50 values as low as 3 nM, indicating potent anticancer activity compared to standard treatments like Vemurafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | HepG2 | 0.27 |

| Compound C | HCT116 | 0.04 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds:

- HAdV Inhibition : A series of substituted derivatives demonstrated strong inhibition against Human Adenovirus (HAdV), with selectivity indexes greater than 100 and low cytotoxicity profiles. One compound showed an IC50 value of 0.27 µM against HAdV while maintaining a CC50 value of 156.8 µM .

The biological mechanisms through which these compounds exert their effects include:

- DNA Replication Inhibition : Certain derivatives target the viral DNA replication process directly.

- Cell Cycle Arrest : The compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A detailed study focused on the structure-activity relationship (SAR) of various derivatives revealed that modifications at specific positions on the benzene rings significantly influenced biological activity. For example:

- Modification Effects : Substituting electron-donating groups at para positions enhanced anticancer potency, while electron-withdrawing groups reduced activity .

Evaluation of Antiviral Efficacy

Another investigation assessed the antiviral properties of a series of compounds against HAdV:

Q & A

Q. Basic: What are the common synthetic routes for 1-N-(4-aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common route is the reduction of nitro intermediates (e.g., 4-nitrochlorobenzene derivatives) using catalytic hydrogenation or hydrazine in polar aprotic solvents like DMSO. For example, 4-chloroaniline derivatives can react with nitro-substituted aryl halides in the presence of Pd catalysts under inert atmospheres .

Key factors affecting yield:

- Catalyst selection: Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency but require precise control of reaction time to avoid over-reduction.

- Solvent choice: DMSO improves solubility of aromatic intermediates but may lead to side reactions at elevated temperatures (>120°C).

- Temperature: Optimal yields (70–85%) are achieved at 80–100°C, balancing reaction kinetics and decomposition risks .

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy:

- ¹H NMR: Aromatic protons appear as doublets (δ 6.8–7.4 ppm), with distinct splitting patterns due to the para-substituted chlorophenyl and aminophenyl groups.

- ¹³C NMR: Key signals include C-Cl (δ 125–130 ppm) and NH₂-linked carbons (δ 145–150 ppm) .

- IR spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .

- HPLC-MS: Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 326.1) .

Q. Advanced: How do structural analogs of this compound differ in biological activity, and what mechanistic insights explain these variations?

Answer:

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| Target Compound | Dual Cl and NH₂ substituents | Moderate antimicrobial activity |

| N1,N4-Bis(4-bromophenyl) | Bromine substituents | Enhanced DNA intercalation |

| Benzidine derivatives | Biphenyl core | Carcinogenic (via metabolic activation) |

Mechanistic Insights:

- The chlorophenyl group enhances lipophilicity, improving membrane permeability but reducing solubility, which limits bioavailability .

- Brominated analogs exhibit stronger π-π stacking with DNA bases, increasing genotoxicity .

- Contradiction resolution: Discrepancies in antimicrobial data (e.g., MIC values) may stem from assay conditions (e.g., pH affecting NH₂ protonation) .

Q. Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Answer:

Challenges:

- Twinned crystals: Common due to planar aromatic stacking, complicating diffraction data interpretation .

- Disorder in substituents: Chlorine and amine groups may adopt multiple conformations.

Solutions:

- Use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Mercury CSD tools (e.g., packing similarity analysis) identify preferred molecular orientations in the lattice .

- High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

Q. Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?

Answer:

- DFT calculations (B3LYP/6-31G):* Map electrostatic potential surfaces to identify nucleophilic (NH₂) and electrophilic (Cl) sites .

- Molecular docking: Simulate interactions with catalytic Pd centers to predict coupling efficiency. For example, the chlorophenyl group’s electron-withdrawing effect stabilizes transition states in Suzuki-Miyaura reactions .

- MD simulations: Solvent effects (e.g., DMSO vs. THF) on reaction pathways can be modeled to optimize solvent selection .

Q. Advanced: How do conflicting reports about the compound’s antioxidant properties align with its electronic structure?

Answer:

Contradictions:

Resolution via electronic analysis:

- HOMO-LUMO gaps: Narrow gaps (≤4 eV) suggest redox activity, but steric hindrance from chlorophenyl groups may limit access to radical species .

- EPR spectroscopy: Direct detection of stable radical intermediates (e.g., aminyl radicals) confirms or refutes proposed mechanisms .

Q. Advanced: What strategies mitigate toxicity risks in biomedical applications?

Answer:

- Pro-drug design: Mask NH₂ groups with acetyl or PEGylated moieties to reduce off-target interactions .

- Structure-toxicity relationships:

- Replace Cl with CF₃ to lower metabolic activation (reducing reactive metabolite formation) .

- Introduce sulfonate groups to enhance water solubility and renal clearance .

Properties

IUPAC Name |

4-N-(4-aminophenyl)-4-N-(4-chlorophenyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,20-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXQDYVYBCYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.